![molecular formula C13H8F3NO B1303001 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 871252-64-1](/img/structure/B1303001.png)

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds related to the compound of interest has been reported. For instance, a novel one-pot synthesis of a heterocyclic compound with a pyridin-2-yl moiety was achieved, which involved characterization by various spectroscopic methods and X-ray diffraction . Another study described the Lewis acid-catalyzed synthesis of derivatives from a related compound, 2-(1-pyrrolyl)benzaldehyde, and isocyanides . These studies suggest that similar synthetic strategies could potentially be applied to synthesize 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

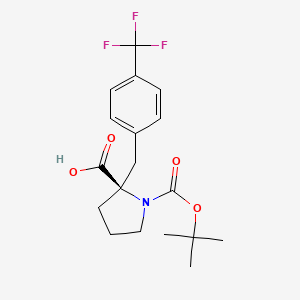

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as X-ray diffraction and density functional theory (DFT) . The detailed geometric parameters, vibrational wavenumbers, and chemical shifts obtained from these studies provide a foundation for understanding the molecular structure of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism" . Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives from reactions involving benzaldehyde suggests potential reactivity patterns for benzaldehyde derivatives . These findings could inform the chemical reactions that 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated, such as their luminescence properties and magnetic susceptibility . Theoretical calculations have also been used to predict properties like molecular electrostatic potential and non-linear optical properties . These studies provide a comparative basis for predicting the properties of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Aplicaciones Científicas De Investigación

Photophysical Properties and ICT Effects

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde has been studied for its photophysical properties and intramolecular charge transfer (ICT) characteristics. In research comparing it with related structures, it has been found that the formyl and dicyanovinyl units in related compounds significantly influence the ICT behavior, exhibiting characteristics like fluorosolvatochromism and Stokes shifts. This insight is crucial for tuning chemical structures to achieve targeted properties in various applications (Altinolcek et al., 2021).

Synthesis Methods and Applications

The compound has been a focus in the synthesis of various derivatives, serving as an intermediate or a crucial component. For instance, its related structures have been used in creating compounds like 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives, indicating its versatility in synthesizing complex organic molecules (Kobayashi et al., 2002).

Application in Luminescence Studies

In another study, related pyridine analogs of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde were synthesized and their luminescent properties were explored. These findings suggest potential applications in fields requiring luminescent materials, such as in light-emitting devices and sensors (Gusev et al., 2011).

Potential in Catalytic Reactions

Additionally, studies have shown the utility of related compounds in catalytic reactions. For instance, the synthesis of specific benzaldehyde derivatives through reactions catalyzed by certain metal complexes illustrates the role of these compounds in facilitating chemical transformations, potentially valuable in industrial and pharmaceutical applications (Wang et al., 2014).

Implications in Medical Research

Moreover, derivatives of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde have been implicated in medical research. For example, certain chemosensors based on similar structures have been developed for pH measurement, which can differentiate between normal cells and cancer cells, highlighting its potential in medical diagnostics and treatment (Dhawa et al., 2020).

Mecanismo De Acción

Mode of Action

It’s known that the trifluoromethyl group can influence the electronic properties, solubility, conformations, and lipophilicity of the compound . These properties can affect how the compound interacts with its targets.

Biochemical Pathways

Compounds with similar structures have been used in supramolecular chemistry, catalysis, and ion sensing . They can demonstrate luminescent properties, possess cytotoxic activity, and bind with DNA molecules .

Pharmacokinetics

The trifluoromethyl group can influence the lipophilicity of the compound, which may affect its absorption and distribution . More research is needed to understand its pharmacokinetic properties.

Result of Action

Similar compounds have shown cytotoxic activity and the ability to bind with dna molecules .

Action Environment

The trifluoromethyl group can influence the compound’s electronic properties, solubility, and conformations, which may affect its stability and efficacy under different environmental conditions .

Propiedades

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWMOPSHGIWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376917 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871252-64-1 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

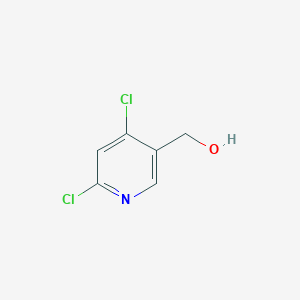

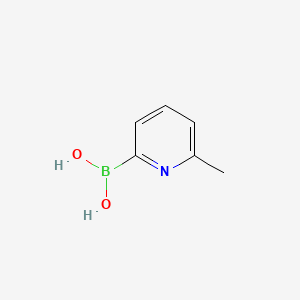

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.